Tetrazanbigen
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Overview
Description
Tetrazanbigen is an inducer of S phase arrest and apoptosis in hepatocellular carcinoma QGY-7701.
Scientific Research Applications
Anticancer Activities
Tetrazanbigen (TNBG) derivatives have been found to be effective against human cancer cell lines. A novel TNBG analogue, identified as 14g, showed strong inhibitory effects on HepG2 and A549 cell growth. This compound was observed to partially activate and upregulate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression, leading to anticancer effects. The anticancer properties of TNBG were further validated in vivo, showing a significant reduction in tumor growth in a xenograft model (Gan et al., 2021).
Impact on Protein Expression in Cancer Cells
TNBG's impact on protein expression was studied in the human hepatocellular carcinoma cell line QGY-7701. The study found that TNBG treatment led to significant changes in protein expression related to lipid metabolism in cancer cells. This suggests that TNBG's antitumor mechanism may involve influencing tumor lipid metabolism, leading to lipid droplet accumulation in tumor cells (Yuan et al., 2009).
Development of Novel Sterol Derivatives
The optimization of TNBG has led to the synthesis of new sterol derivatives with significant anti-proliferation activities against various human cancer cell lines. These derivatives were shown to be more effective than cisplatin, a common chemotherapy drug, in some cases. The study suggests these compounds might inhibit cancer cell growth by disrupting lipid metabolism in tumor cells (Chen et al., 2018).
PTEN Inhibition and Resistance to TNBG
Research on TNBG-5602, a derivative of TNBG, revealed its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis. The study identified PTEN as a key gene in the anticancer effects of TNBG-5602, indicating its action via the PI3K/Akt pathway. This discovery provides insight into the development of resistance to TNBG in cancer treatment (Wang et al., 2021).
Properties
Molecular Formula |
C18H16N4 |
---|---|
Molecular Weight |
288.35 |
IUPAC Name |
5,6,13,14-Tetrahydro-4bH-6,7,12,12b-tetraaza-benzo[b]chrysene |
InChI |
InChI=1S/C18H16N4/c1-2-6-13-12(5-1)9-10-22-16(13)11-19-17-18(22)21-15-8-4-3-7-14(15)20-17/h1-8,16H,9-11H2,(H,19,20) |
InChI Key |
KQQCOPLSURIQAA-UHFFFAOYSA-N |
SMILES |
C1(N=C2NCC34)=CC=CC=C1N=C2N4CCC5=C3C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TNBG; Tetrazanbigen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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